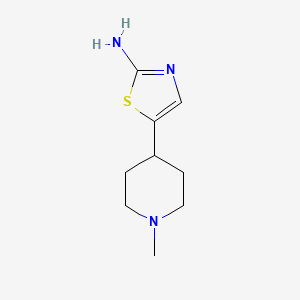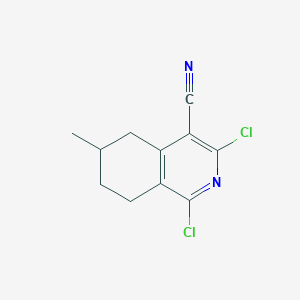![molecular formula C38H20Br2 B13881080 8,20-Dibromo-3,15-diphenylheptacyclo[15.7.1.15,9.02,16.04,14.021,25.013,26]hexacosa-1(24),2(16),3,5(26),6,8,10,12,14,17(25),18,20,22-tridecaene](/img/structure/B13881080.png)
8,20-Dibromo-3,15-diphenylheptacyclo[15.7.1.15,9.02,16.04,14.021,25.013,26]hexacosa-1(24),2(16),3,5(26),6,8,10,12,14,17(25),18,20,22-tridecaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,20-Dibromo-3,15-diphenylheptacyclo[157115,902,1604,14021,25013,26]hexacosa-1(24),2(16),3,5(26),6,8,10,12,14,17(25),18,20,22-tridecaene is a complex organic compound characterized by its unique heptacyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
8,20-Dibromo-3,15-diphenylheptacyclo[15.7.1.15,9.02,16.04,14.021,25.013,26]hexacosa-1(24),2(16),3,5(26),6,8,10,12,14,17(25),18,20,22-tridecaene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the bromine atoms or reduce other functional groups.
Substitution: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide) for substitution reactions. The reaction conditions vary depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated phenyl derivatives, while substitution reactions can produce a variety of functionalized heptacyclic compounds.
Applications De Recherche Scientifique
8,20-Dibromo-3,15-diphenylheptacyclo[157115,902,1604,14021,25
Chemistry: The compound’s unique structure makes it a subject of interest for studying complex organic synthesis and reaction mechanisms.
Biology: Its potential biological activity may be explored for developing new pharmaceuticals or bioactive molecules.
Medicine: Research may investigate its potential therapeutic effects or use as a diagnostic tool.
Industry: The compound could be used in the development of advanced materials or as a precursor for other specialized chemicals.
Mécanisme D'action
The mechanism of action for 8,20-Dibromo-3,15-diphenylheptacyclo[15.7.1.15,9.02,16.04,14.021,25.013,26]hexacosa-1(24),2(16),3,5(26),6,8,10,12,14,17(25),18,20,22-tridecaene is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. Further research is needed to elucidate the exact mechanisms involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other brominated and phenyl-substituted heptacyclic compounds, such as:
- 2,5-Dibromo-3,4-dihexylthiophene
- 5,5′-Dibromo-3,3′-didodecyl-2,2′-bithiophene
- 1,3-Dibromo-5,5-dimethylhydantoin
Uniqueness
8,20-Dibromo-3,15-diphenylheptacyclo[157115,902,1604,14021,25013,26]hexacosa-1(24),2(16),3,5(26),6,8,10,12,14,17(25),18,20,22-tridecaene is unique due to its specific heptacyclic structure and the presence of both bromine and phenyl groups
Propriétés
Formule moléculaire |
C38H20Br2 |
|---|---|
Poids moléculaire |
636.4 g/mol |
Nom IUPAC |
8,20-dibromo-3,15-diphenylheptacyclo[15.7.1.15,9.02,16.04,14.021,25.013,26]hexacosa-1(24),2(16),3,5(26),6,8,10,12,14,17(25),18,20,22-tridecaene |
InChI |
InChI=1S/C38H20Br2/c39-29-19-17-27-34-24(29)14-8-16-26(34)36-32(22-11-5-2-6-12-22)38-28-18-20-30(40)23-13-7-15-25(33(23)28)35(38)31(37(27)36)21-9-3-1-4-10-21/h1-20H |
Clé InChI |
ZAHFWUAZWYHVLP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C3C4=C5C(=C(C=C4)Br)C=CC=C5C3=C(C6=C2C7=CC=CC8=C(C=CC6=C87)Br)C9=CC=CC=C9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



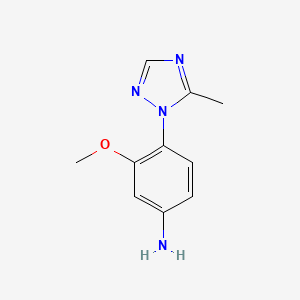
![3-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)benzonitrile](/img/structure/B13881014.png)
![6-[(2-Methylimidazol-1-yl)methyl]pyridin-2-amine](/img/structure/B13881022.png)
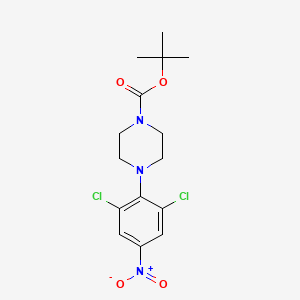
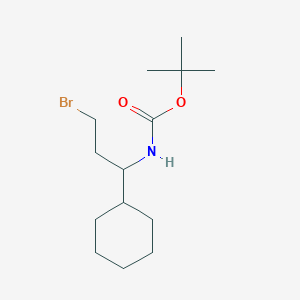
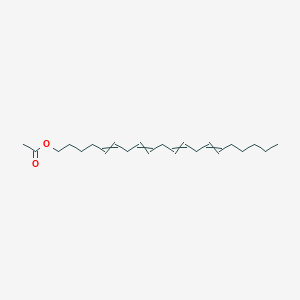
![5-(5-Methyl-4-morpholin-4-ylthieno[2,3-d]pyrimidin-2-yl)pyrimidin-2-amine](/img/structure/B13881051.png)
![2-[3-[Tert-butyl(dimethyl)silyl]oxyphenoxy]ethylboronic acid](/img/structure/B13881058.png)
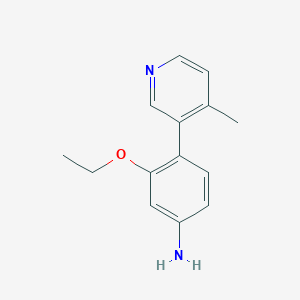
![tert-butyl N-[2-(3-methylphenyl)ethyl]carbamate](/img/structure/B13881092.png)

